
(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23ClFN3O2 and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Antipathogenic Activity
The synthesis of acylthioureas, including compounds similar in structure to (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, has been explored for their potential antipathogenic activity. These compounds have shown significant effects, especially on biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhances their antibiofilm properties, indicating a path for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Radiotracer Development for PET Scans
Research has demonstrated the feasibility of creating radiotracers for positron emission tomography (PET) scans by synthesizing compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These radiotracers, like [18F]NIDA-42033, are used to study CB1 cannabinoid receptors in the brain, offering insights into neurological conditions and receptor distribution with high specificity and radiochemical purity (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
Molecular interaction studies have utilized compounds like (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide to understand the binding dynamics with CB1 cannabinoid receptors. These studies have helped in developing pharmacophore models for the CB1 receptor ligands, contributing to the design of receptor-specific drugs with potential applications in treating diseases related to the endocannabinoid system (Shim et al., 2002).
Antibacterial and Anticancer Properties
Some new 2-chloro-3-hetarylquinolines, structurally related to (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, have been synthesized and evaluated for their antibacterial and anticancer properties. Compounds like these have shown potent activity against S. aureus and a broad range of activity against various cancer cell lines, indicating their potential in developing new therapeutics (Bondock & Gieman, 2015).
Recognition of Hydrophilic Compounds
The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have been shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This property enables the transfer of these compounds from aqueous solutions to organic media, showcasing the potential for application in chemical separation processes and the design of sensor technologies (Sawada et al., 2000).
Propriétés
IUPAC Name |
4-[[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2/c23-20-4-2-1-3-17(20)5-10-21(28)25-15-16-11-13-27(14-12-16)22(29)26-19-8-6-18(24)7-9-19/h1-10,16H,11-15H2,(H,25,28)(H,26,29)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYJUHEPPHVEK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


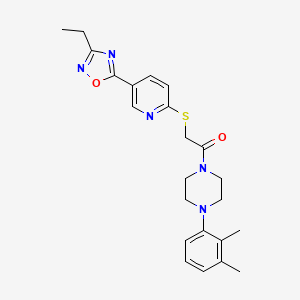
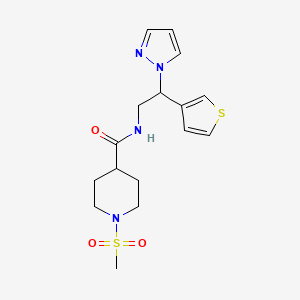
![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
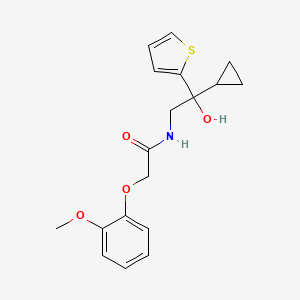
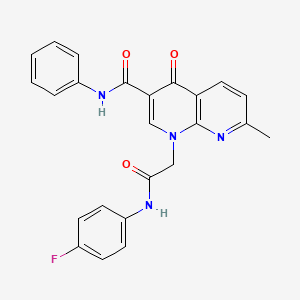
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
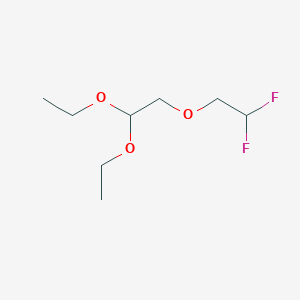

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
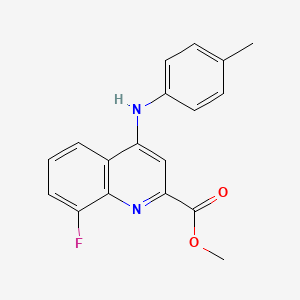
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)